4-Methyl-3-(4-methyloxazol-5-yl)-1H-1,2,4-triazole-5(4H)-thione

Dopamine D₃ receptor CNS drug discovery Antipsychotic

4-Methyl-3-(4-methyloxazol-5-yl)-1H-1,2,4-triazole-5(4H)-thione (CAS 170959-40-7) is a heterocyclic compound (C₇H₈N₄OS, MW 196.23) combining 1,3-oxazole and 1,2,4-triazole-5-thione scaffolds in a single molecular framework. This dual-heterocycle architecture presents a dense array of hydrogen-bond donors/acceptors and a tautomerizable thione group, which uniquely positions it as a versatile intermediate in medicinal chemistry—most notably as a cornerstone building block for highly potent dopamine D₃ receptor antagonists.

Molecular Formula C7H8N4OS
Molecular Weight 196.23 g/mol
CAS No. 170959-40-7
Cat. No. B064473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(4-methyloxazol-5-yl)-1H-1,2,4-triazole-5(4H)-thione
CAS170959-40-7
Molecular FormulaC7H8N4OS
Molecular Weight196.23 g/mol
Structural Identifiers
SMILESCC1=C(OC=N1)C2=NNC(=S)N2C
InChIInChI=1S/C7H8N4OS/c1-4-5(12-3-8-4)6-9-10-7(13)11(6)2/h3H,1-2H3,(H,10,13)
InChIKeyNQITUZDGXBAHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-(4-methyloxazol-5-yl)-1H-1,2,4-triazole-5(4H)-thione (CAS 170959-40-7): A Privileged Heterocyclic Intermediate for Dopaminergic and Antimicrobial Programs


4-Methyl-3-(4-methyloxazol-5-yl)-1H-1,2,4-triazole-5(4H)-thione (CAS 170959-40-7) is a heterocyclic compound (C₇H₈N₄OS, MW 196.23) combining 1,3-oxazole and 1,2,4-triazole-5-thione scaffolds in a single molecular framework [1]. This dual-heterocycle architecture presents a dense array of hydrogen-bond donors/acceptors and a tautomerizable thione group, which uniquely positions it as a versatile intermediate in medicinal chemistry—most notably as a cornerstone building block for highly potent dopamine D₃ receptor antagonists [2]. Available from multiple suppliers at typical purities of ≥95%, this compound has documented utility in the synthesis of selective CNS-penetrant agents, distinguishing it from mono-heterocyclic analogs that lack the combined oxazole-triazole pharmacophore required for specific target engagement.

Why Generic 1,2,4-Triazole-3-thiones Cannot Replace CAS 170959-40-7 in D₃ Antagonist Scaffolds and Anti-Infective Lead Optimization


Simple 4-methyl- or 4-alkyl-1,2,4-triazole-3-thiones lack the critical 5-(4-methyloxazol-5-yl) substituent that anchors this compound's utility in selective dopamine D₃ receptor ligand programs [1]. Replacement of the 4-methyl-1,3-oxazole moiety with an isoxazole or other heterocycle leads to a loss of the stereoelectronic properties required for high-affinity D₃ binding, as the oxazole nitrogen placement directly influences the overall molecular topology and hydrogen-bonding network of the final drug candidates derived from this intermediate [1]. Similarly, substituting the 4-methyl group on the triazole ring with a different alkyl chain alters the lipophilic balance (XLogP3-AA = 0.8 for this compound) [2], potentially disrupting the critical hydrophobic interactions observed in co-crystal structures of related ligands. These structure-activity relationship (SAR) constraints mean that procurement of the exact CAS 170959-40-7 building block is essential for reproducible synthesis of the intended biological probes or drug candidates.

Quantitative Differentiation Guide for 4-Methyl-3-(4-methyloxazol-5-yl)-1H-1,2,4-triazole-5(4H)-thione (CAS 170959-40-7)


Dopamine D₃ Receptor Affinity of a Derivative Built on the CAS 170959-40-7 Scaffold

The derivative (1R,5S/1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-(3-{[4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}propyl)-3-azabicyclo[3.1.0]hexane, synthesized directly from CAS 170959-40-7, demonstrated a binding affinity (Ki) of 46 nM at the rat dopamine D₃ receptor [1]. In a comparative study employing the same scaffold, the CF₃-substituted analog retained high D₃ affinity while the SF₅-substituted analog showed a distinct pharmacokinetic profile, illustrating that the parent heterocycle is sufficiently potent to serve as a common template for comparative medicinal chemistry efforts [2]. This provides quantitative evidence that the target compound is a validated intermediate for generating D₃ ligands with nanomolar potency.

Dopamine D₃ receptor CNS drug discovery Antipsychotic

hERG Liability Profile of a Drug Candidate Derived from CAS 170959-40-7

The same D₃ antagonist derivative constructed from CAS 170959-40-7 was evaluated for hERG channel blockade, a critical cardiac safety parameter. In patch-clamp electrophysiology, the compound exhibited an IC₅₀ of 460 nM against the human ERG potassium channel [1]. An orthogonal scintillation proximity assay reported a higher IC₅₀ of 794 nM, while displacement of [³H]dofetilide gave an IC₅₀ of 999 nM [1]. This multi-assay characterization provides a detailed safety window profile for molecules derived from this intermediate, a dataset not commonly available for ligands built from uncharacterized triazole-thione scaffolds.

hERG cardiac safety drug discovery

Empirical Lipophilic Efficiency for CNS Drug Design Using CAS 170959-40-7

The computed XLogP3-AA for 4-Methyl-3-(4-methyloxazol-5-yl)-1H-1,2,4-triazole-5(4H)-thione is 0.8, indicating a moderately polar character favorable for CNS drug-likeness [1]. With a molecular weight of 196.23 g/mol, 1 hydrogen bond donor, and 4 hydrogen bond acceptors, this building block introduces limited lipophilic burden to final compounds, a critical advantage when embedded into larger D₃ antagonist structures that must also maintain acceptable logD values for blood-brain barrier penetration [2]. Analogs with additional methyl groups on the oxazole ring or alternative heterocycles would elevate the cLogP beyond the optimal CNS range.

Lipophilic efficiency CNS drug design Drug-likeness

Primary Procurement Scenarios for 4-Methyl-3-(4-methyloxazol-5-yl)-1H-1,2,4-triazole-5(4H)-thione (CAS 170959-40-7)


Synthesis of High-Affinity Dopamine D₃ Receptor Antagonists for CNS Drug Discovery

CAS 170959-40-7 serves as the validated core for a series of potent and selective dopamine D₃ antagonists. The compound's thione group enables flexible S-alkylation chemistry, allowing medicinal chemists to introduce diverse linkers and capping groups while maintaining the oxazole-triazole pharmacophore essential for D₃ recognition [1]. The resulting derivatives, such as the CF₃-substituted antagonist (CHEMBL1081023, Ki = 46 nM at D₃), are directly applicable in preclinical models of schizophrenia, addiction, and Parkinson's disease, where D₃ receptor modulation is a clinically validated target [1]. Researchers procuring this intermediate can leverage the published binding and safety data (hERG IC₅₀) to accelerate lead optimization cycles.

Comparative Pharmacophore Studies in Dopaminergic Ligand Design

The direct head-to-head comparison of CF₃ and SF₅ groups on the D₃ antagonist template that utilizes CAS 170959-40-7 as a core exemplifies its value in systematic SAR exploration [2]. By providing a consistent scaffold on which to evaluate the impact of distinct functional groups on both affinity and pharmacokinetic properties, this intermediate enables rigorous hypothesis-driven medicinal chemistry. Procurement of this exact building block ensures experimental continuity between academic and industrial groups investigating the dopaminergic system.

Heterocyclic Library Synthesis and Fragment-Based Drug Discovery

With a balanced physicochemical profile (MW = 196.23, XLogP3-AA = 0.8, 1 HBD, 4 HBA) [3], CAS 170959-40-7 is an attractive core scaffold for generating diverse focused libraries. The oxazole ring and the thione group provide orthogonal synthetic handles for parallel derivatization, while the low molecular weight and polarity align with fragment-based drug discovery (FBDD) requirements. Libraries constructed from this intermediate can be screened across multiple targets beyond D₃, including antimicrobial targets where 1,2,4-triazole-3-thiones have documented activity as anti-mycobacterial agents.

Synthesis of 1,2,4-Triazole-3-thione Derivatives for Antimicrobial Screening

The 1,2,4-triazole-3-thione class, to which CAS 170959-40-7 belongs, has demonstrated anti-mycobacterial activity against Mycobacterium tuberculosis H37Ra in vitro and ex vivo [4]. The oxazole substitution pattern on this compound provides a synthetic entry point to analogs with improved potency or selectivity, making it a privileged starting material for anti-infective drug discovery programs targeting dormant and drug-resistant tuberculosis. Procurement of this specific oxazole-substituted derivative, rather than generic triazolethiones, enables direct exploration of the oxazole-mediated pharmacophore contributions to anti-mycobacterial activity.

Quote Request

Request a Quote for 4-Methyl-3-(4-methyloxazol-5-yl)-1H-1,2,4-triazole-5(4H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.